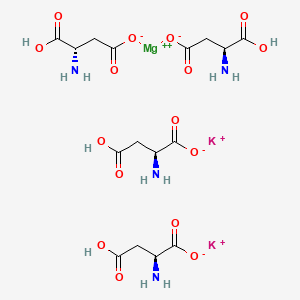
Potassium magnesium L-aspartate
Descripción general
Descripción
Potassium magnesium L-aspartate is a compound formed by the combination of potassium, magnesium, and L-aspartate. It is commonly used as a mineral supplement to address deficiencies in potassium and magnesium, which are essential for various physiological functions. This compound is known for its high bioavailability and is often used in medical and nutritional applications to support cardiovascular health, muscle function, and overall cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium magnesium L-aspartate can be synthesized through a series of chemical reactions involving aspartic acid, potassium hydroxide, potassium carbonate, and magnesium oxide. The process typically involves heating and stirring the reactants in water, followed by decolorization using activated carbon, filtration, and freeze-drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the solution is subjected to rigorous quality control measures to ensure purity and consistency. The final product is often packaged in glass ampoules or other suitable containers for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Potassium magnesium L-aspartate primarily undergoes complexation reactions, where the magnesium and potassium ions form stable complexes with the aspartate anions. This compound does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as aspartic acid, potassium hydroxide, potassium carbonate, and magnesium oxide. The reactions are carried out in aqueous solutions, often at elevated temperatures to facilitate the formation of the desired complexes .
Major Products Formed: The primary product of these reactions is this compound itself, which is a stable and bioavailable form of magnesium and potassium. No significant by-products are typically formed in the synthesis process .
Aplicaciones Científicas De Investigación
Potassium magnesium L-aspartate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent in various analytical techniques and as a standard for calibrating instruments that measure magnesium and potassium levels .
Biology: In biological research, this compound is used to study cellular metabolism and ion transport mechanisms. It is also employed in experiments investigating the effects of magnesium and potassium on cellular functions .
Medicine: Medically, this compound is used to treat and prevent deficiencies in magnesium and potassium. It is particularly beneficial for patients with cardiovascular diseases, as it helps maintain normal heart rhythm and muscle function .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and fortified foods. It is also utilized in the manufacturing of cosmetics and personal care products due to its beneficial effects on skin health .
Mecanismo De Acción
The mechanism of action of potassium magnesium L-aspartate involves the stabilization of cellular membranes and the normalization of magnesium and potassium levels within cells. This compound enhances the bioavailability of these essential minerals, supporting various physiological processes such as muscle contraction, nerve impulse transmission, and energy metabolism .
Molecular Targets and Pathways: this compound primarily targets cellular ion channels and transporters, facilitating the uptake and utilization of magnesium and potassium. It also plays a role in detoxifying ammonia and increasing the flux of the tricarboxylic acid cycle, which is crucial for energy production .
Comparación Con Compuestos Similares
Magnesium Citrate: Known for its high bioavailability and use in treating constipation.
Magnesium Oxide: Commonly used but has lower bioavailability.
Magnesium Sulfate: Often used in medical settings for intravenous administration
Uniqueness: Potassium magnesium L-aspartate stands out due to its combination of potassium and magnesium with L-aspartate, which enhances its absorption and effectiveness in addressing deficiencies. This makes it a preferred choice for both medical and nutritional applications .
Propiedades
IUPAC Name |
magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBRFZFUCKKGDJ-HJWRJIQTSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24K2MgN4O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


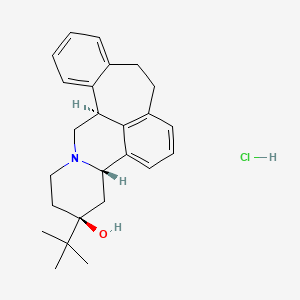
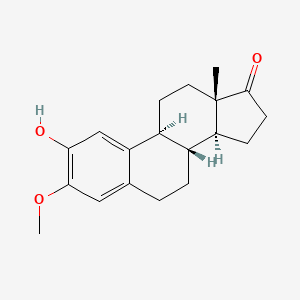
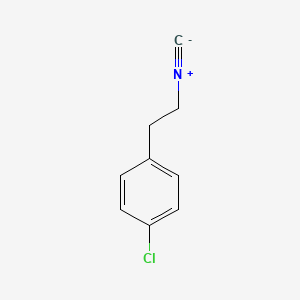
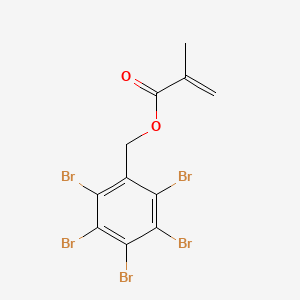

![11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B3183082.png)
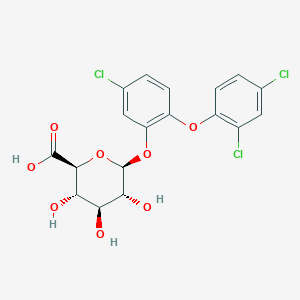
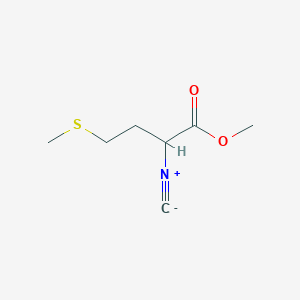
![[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane](/img/structure/B3183108.png)
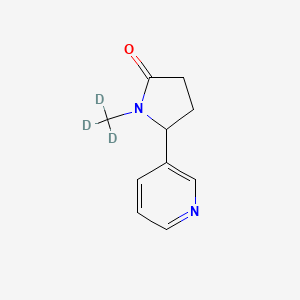

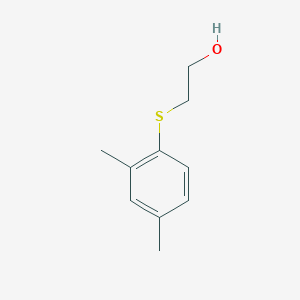
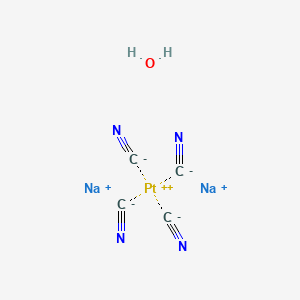
![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)
